methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate
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Description
Methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a useful research compound. Its molecular formula is C14H20N4O5 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20N4O3
- Molecular Weight : 304.35 g/mol
Research indicates that this compound may exert its biological effects through multiple pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-B. This inhibition can lead to increased levels of neurotransmitters, which may have implications in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis and affecting cell cycle progression.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For example, derivatives containing morpholino groups have demonstrated significant cytotoxicity against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The following table summarizes the IC50 values for various derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4b | A549 | 1.48 | Apoptosis induction |
15a | NCI-H23 | 2.52 | Cell cycle arrest |
Methyl derivative | A549 | TBD | Potential MAO-B inhibition |
Enzyme Inhibition
The compound's structural features suggest it may act as a reversible and competitive inhibitor of MAO-B. In vitro assays have shown promising results, with specific derivatives exhibiting IC50 values in the low micromolar range.
Case Studies
- Study on Morpholino Derivatives : A study assessed the cytotoxic effects of various morpholino-substituted compounds against A549 cells. The most potent compound, with an IC50 of 1.48 µM, induced significant apoptosis as confirmed by Annexin V staining.
- MAO-B Inhibition Study : Another study focused on the structure-activity relationship (SAR) of MAO-B inhibitors derived from pyridazinone frameworks. The results indicated that modifications at specific positions greatly influenced inhibitory potency.
Research Findings
Recent findings highlight the following aspects regarding this compound:
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Apoptotic Pathways : Mechanistic studies revealed that treated cells showed increased markers for apoptosis, such as caspase activation and PARP cleavage.
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggests good oral bioavailability and a favorable safety profile.
Properties
Molecular Formula |
C14H20N4O5 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl 3-[[2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O5/c1-22-14(21)4-5-15-12(19)10-18-13(20)3-2-11(16-18)17-6-8-23-9-7-17/h2-3H,4-10H2,1H3,(H,15,19) |
InChI Key |
KCSVTXBTXKOQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2 |
Origin of Product |
United States |
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